molecular formula C11H9ClN2O B11883139 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine CAS No. 1346707-81-0

4-Chloro-2-(pyridin-4-ylmethoxy)pyridine

Cat. No.: B11883139
CAS No.: 1346707-81-0
M. Wt: 220.65 g/mol
InChI Key: SCXRJWPFXOBGOY-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyridin-4-ylmethoxy)pyridine is an organic compound with the molecular formula C11H9ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with 4-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pyridin-4-ylmethoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction Reactions: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Oxidized forms of the compound.

    Reduction: Reduced forms of the compound.

Scientific Research Applications

4-Chloro-2-(pyridin-4-ylmethoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(pyridin-2-ylmethoxy)pyridine
  • 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine
  • 4-Chloro-2-(pyridin-4-ylmethylsulfanyl)pyridine
  • 4-Chloro-2-pyridin-4-yl-1H-benzoimidazole
  • 4-Chloro-2-pyridin-4-ylquinazoline

Uniqueness

4-Chloro-2-(pyridin-4-ylmethoxy)pyridine is unique due to its specific substitution pattern and the presence of both chloro and pyridinylmethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1346707-81-0

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-chloro-2-(pyridin-4-ylmethoxy)pyridine

InChI

InChI=1S/C11H9ClN2O/c12-10-3-6-14-11(7-10)15-8-9-1-4-13-5-2-9/h1-7H,8H2

InChI Key

SCXRJWPFXOBGOY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1COC2=NC=CC(=C2)Cl

Origin of Product

United States

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